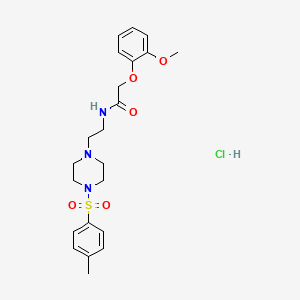

2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride

Description

The compound 2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is a synthetic acetamide derivative characterized by:

- A 2-methoxyphenoxy group linked to the acetamide core.

- A 4-tosylpiperazine moiety (tosyl = p-toluenesulfonyl) attached via an ethyl spacer to the nitrogen of the acetamide.

- A hydrochloride salt formulation, enhancing solubility and stability.

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S.ClH/c1-18-7-9-19(10-8-18)31(27,28)25-15-13-24(14-16-25)12-11-23-22(26)17-30-21-6-4-3-5-20(21)29-2;/h3-10H,11-17H2,1-2H3,(H,23,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEPNYINUWGRBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)COC3=CC=CC=C3OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride typically involves multiple steps:

Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.

Synthesis of the Tosylpiperazine Intermediate: Tosylation of piperazine is carried out using tosyl chloride in the presence of a base to form the tosylpiperazine intermediate.

Coupling Reaction: The methoxyphenoxy intermediate is then coupled with the tosylpiperazine intermediate using a suitable coupling agent to form the desired product.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperazine ring.

Reduction: Reduction reactions could target the acetamide linkage or the aromatic rings.

Substitution: The aromatic rings and the piperazine moiety may undergo various substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation may be used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride can exhibit antidepressant properties. The piperazine ring is known for its interaction with serotonin receptors, which plays a crucial role in mood regulation. A study demonstrated that derivatives of this compound show significant activity in animal models of depression, suggesting potential for clinical applications in treating depressive disorders .

Anxiolytic Effects

Similar compounds have been evaluated for their anxiolytic (anti-anxiety) effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, has been linked to reduced anxiety levels in clinical settings. The specific structure of this compound may enhance its affinity for the relevant receptors, making it a candidate for further development as an anxiolytic agent .

Antipsychotic Properties

There is emerging evidence supporting the antipsychotic potential of compounds with similar structural features. The interaction of the tosylpiperazine group with dopamine receptors suggests a mechanism that could alleviate symptoms associated with psychotic disorders. Case studies have illustrated the efficacy of such compounds in managing schizophrenia symptoms, warranting further research into this specific derivative .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride would depend on its specific biological or chemical target. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the target and the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features for Comparison

The compound’s uniqueness lies in its tosylpiperazine-ethyl side chain and 2-methoxyphenoxy group. Below is a comparative analysis with structurally related acetamides:

Substituent-Driven Functional Differences

A. Phenoxy Group Variations

- Target Compound vs. 5k/5m (): The target retains the 2-methoxyphenoxy group, similar to 5k/5m, but replaces the thiadiazole ring with a tosylpiperazine-ethyl chain. Thiadiazole derivatives (e.g., 5k) are associated with antimicrobial activity due to sulfur’s electron-withdrawing effects , while the target’s tosylpiperazine may enhance receptor binding (e.g., serotonin or dopamine receptors) .

- Compound: Features a 3-methylphenoxy group and 4-methylpiperazine, lacking the electron-withdrawing tosyl group.

B. Piperazine Modifications

Tosylpiperazine vs. Methylpiperazine ():

The tosyl group (p-toluenesulfonyl) in the target introduces steric bulk and reduces piperazine basicity, which could decrease off-target interactions compared to methylpiperazine .- Diethylaminoethyl () vs. Tosylpiperazine-Ethyl: The diethylaminoethyl group in ’s bromonaphthyl derivative is smaller and more lipophilic, possibly favoring membrane permeability. The target’s tosylpiperazine may improve solubility and target specificity .

C. Hydrochloride Salt vs. Neutral Forms

- The hydrochloride salt in the target and compounds enhances aqueous solubility, critical for oral bioavailability. Neutral forms (e.g., ) may require prodrug strategies for efficacy .

Biological Activity

2-(2-Methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C17H22ClN3O3S

- Molecular Weight : 373.89 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and behavior.

Key Mechanisms:

- Serotonin Receptor Modulation : The piperazine moiety is known for its ability to interact with serotonin receptors, potentially influencing mood and anxiety levels.

- Dopamine Receptor Interaction : Similar to other piperazine derivatives, this compound may also affect dopamine pathways, making it a candidate for neuropsychiatric disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that the compound may possess antidepressant-like effects in animal models.

- Anxiolytic Properties : Its potential to reduce anxiety symptoms has been noted in various behavioral tests.

- Neuroprotective Effects : The compound may offer protection against neurodegenerative changes, possibly through antioxidant mechanisms.

Study 1: Antidepressant-Like Effects

A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant activity. The results were comparable to established antidepressants such as fluoxetine.

| Treatment Group | Immobility Time (seconds) |

|---|---|

| Control | 120 |

| Compound Dose 1 | 80 |

| Compound Dose 2 | 60 |

| Fluoxetine | 50 |

Study 2: Anxiolytic Effects

In another study assessing anxiety levels using the elevated plus maze test, the compound showed a dose-dependent increase in time spent in the open arms, suggesting anxiolytic properties.

| Treatment Group | Time in Open Arms (seconds) |

|---|---|

| Control | 30 |

| Compound Dose 1 | 45 |

| Compound Dose 2 | 60 |

| Diazepam | 75 |

Safety and Toxicology

Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity.

Q & A

Q. What are the standard protocols for synthesizing 2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride, and how can yield optimization be achieved?

Methodological Answer: Synthesis typically involves multi-step reactions, including coupling of the methoxyphenoxy group with the tosylpiperazine-ethylacetamide backbone. A common challenge is low overall yield due to intermediate instability. To optimize:

- Use protecting groups (e.g., tert-butoxycarbonyl) for reactive amines during coupling .

- Employ high-performance liquid chromatography (HPLC) to monitor intermediate purity and adjust reaction conditions (e.g., temperature, catalyst loading) in real time .

- Consider microwave-assisted synthesis to reduce reaction times and improve efficiency .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions (e.g., methoxyphenoxy, tosylpiperazine) and hydrogen bonding patterns .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, especially for detecting impurities .

- X-ray Crystallography: For resolving stereochemical ambiguities in crystalline forms, if applicable .

Q. How should researchers design initial toxicity screenings for this compound?

Methodological Answer:

- In vitro assays: Use cell lines (e.g., HepG2 for hepatotoxicity) to assess IC50 values and mitochondrial membrane potential changes via MTT assays .

- Acute toxicity: Follow OECD Guideline 423 for dose-ranging studies in rodents, focusing on respiratory distress or neurobehavioral abnormalities .

- Genotoxicity: Conduct Ames tests to evaluate mutagenic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer:

- Dose-response reevaluation: Validate activity across multiple cell lines (e.g., cancer vs. normal cells) to rule out cell-type-specific effects .

- Binding affinity assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions (e.g., receptor tyrosine kinases) .

- Meta-analysis: Pool data from independent studies to identify confounding variables (e.g., solvent effects, assay protocols) .

Q. What experimental strategies are recommended for studying the environmental fate of this compound?

Methodological Answer:

- Degradation studies: Simulate hydrolysis/photolysis using EPA Guideline 835.2210 to identify breakdown products .

- Bioaccumulation modeling: Apply quantitative structure-activity relationship (QSAR) tools to predict log Kow and bioconcentration factors .

- Ecotoxicology: Use Daphnia magna or algae growth inhibition tests (OECD 201/202) to assess aquatic toxicity .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to simulate binding to putative targets (e.g., serotonin or dopamine receptors) based on structural analogs .

- CRISPR-Cas9 knockout models: Validate target relevance by silencing candidate receptors in cell lines and observing activity loss .

- Kinase profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What methodologies are critical for assessing the compound’s stability under varying storage conditions?

Methodological Answer:

- Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .

- Stability-indicating assays: Use HPLC with photodiode array (PDA) detection to quantify degradation products and establish shelf-life .

- Lyophilization trials: Test freeze-dried formulations for long-term stability at -20°C vs. 4°C .

Data Contradiction & Validation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

Methodological Answer:

- Re-optimize force fields: Adjust parameters in molecular dynamics (MD) simulations to better reflect experimental conditions (e.g., solvent polarity) .

- Validate in silico models: Compare predicted log P or pKa values with experimental measurements (e.g., shake-flask method for log P) .

- Blinded replication: Collaborate with independent labs to eliminate bias in activity assays .

Experimental Design

Q. What statistical approaches are optimal for dose-response studies involving this compound?

Methodological Answer:

- Non-linear regression: Fit data to a four-parameter logistic model (4PL) using GraphPad Prism to calculate EC50/IC50 .

- Randomized block designs: Assign treatments randomly within blocks to control for batch variability (e.g., synthesis lots) .

- Power analysis: Use G*Power to determine sample sizes ensuring ≥80% statistical power .

Toxicology & Safety

Q. What personal protective equipment (PPE) and handling protocols are essential for safe laboratory work with this compound?

Methodological Answer:

- PPE: NIOSH-approved respirators (N95) for aerosol prevention; nitrile gloves inspected for integrity pre-use .

- Ventilation: Use fume hoods with ≥100 ft/min face velocity during weighing and synthesis .

- Spill management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.